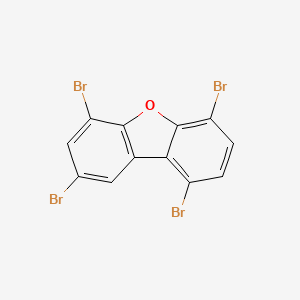

1,4,6,8-Tetrabromo-dibenzofuran

CAS No.: 617707-82-1

Cat. No.: VC19036750

Molecular Formula: C12H4Br4O

Molecular Weight: 483.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617707-82-1 |

|---|---|

| Molecular Formula | C12H4Br4O |

| Molecular Weight | 483.77 g/mol |

| IUPAC Name | 1,4,6,8-tetrabromodibenzofuran |

| Standard InChI | InChI=1S/C12H4Br4O/c13-5-3-6-10-7(14)1-2-8(15)12(10)17-11(6)9(16)4-5/h1-4H |

| Standard InChI Key | FLJOCPMPMOPAJM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3)Br)Br)Br |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 483.77 g/mol |

| CAS No. | 617707-82-1 |

| IUPAC Name | 1,4,6,8-tetrabromodibenzofuran |

| SMILES | C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3)Br)Br)Br |

Physicochemical Properties

1,4,6,8-TeBDF is a crystalline solid with high thermal stability, attributable to its fully brominated aromatic structure. Key properties include:

-

Solubility: Low solubility in water (<0.1 mg/L) but high solubility in organic solvents (e.g., toluene, dichloromethane) .

-

Melting Point: Estimated >250°C based on analogous tetrabromodibenzofurans.

-

Lipophilicity: Log ≈ 7.2, indicating strong bioaccumulation potential .

Environmental Persistence and Bioaccumulation

1,4,6,8-TeBDF exhibits significant environmental persistence due to its resistance to hydrolysis, photolysis, and microbial degradation. Studies on tetrabromodibenzofurans in mice reveal:

-

Elimination Kinetics: Hepatic half-lives of tetrabromodibenzofurans range from 7–15 days, with slower elimination compared to chlorinated analogues .

-

Bioaccumulation Factors (BAF): BAF values in aquatic organisms exceed 5,000, driven by high lipid affinity .

Table 2: Comparative Environmental Behavior of PBDF Isomers

| Isomer | Half-Life (Liver, Mice) | Log |

|---|---|---|

| 1,4,6,8-TeBDF | 10–15 days | 7.2 |

| 2,4,6,8-TeBDF | 8–12 days | 7.0 |

Toxicological Profile

Limited isomer-specific data exist, but general tetrabromodibenzofuran toxicity includes:

-

Hepatotoxicity: In mice, exposure to 2,4,6,8-TeBDF caused liver enlargement and cytochrome P450 induction .

-

Endocrine Disruption: PBDFs antagonize thyroid hormone receptors, disrupting metabolic homeostasis .

-

Carcinogenicity: No direct evidence, but structural analogy to 2,3,7,8-TCDD suggests potential genotoxicity .

Analytical Methods

1,4,6,8-TeBDF is analyzed using:

-

Gas Chromatography-Mass Spectrometry (GC-MS): DB-5ms or VF-17ms columns resolve brominated congeners .

-

Derivatization: Methoxylation with trimethylsilyldiazomethane enhances detection sensitivity .

-

Quality Control: Recovery rates for PBDFs in biological matrices range from 50–128% .

Research Gaps and Future Directions

Critical needs include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume